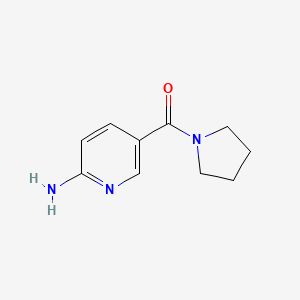

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

(6-aminopyridin-3-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-9-4-3-8(7-12-9)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFAOFUUDQBEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70720127 | |

| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218631-50-6 | |

| Record name | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70720127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

Executive Summary

The burgeoning field of medicinal chemistry continuously uncovers novel molecular entities with therapeutic potential. (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is one such compound, integrating two pharmacologically significant scaffolds: aminopyridine and pyrrolidine. While direct experimental data on this specific molecule is not publicly available, its structural components suggest a range of plausible biological activities. This guide, intended for researchers and drug development professionals, outlines a comprehensive, hypothesis-driven strategy to elucidate its mechanism of action. We will progress from computational predictions to rigorous in vitro validation, providing the scientific rationale and detailed protocols necessary for a thorough investigation.

Introduction: Deconstructing a Molecule of Interest

The therapeutic potential of a novel compound is intrinsically linked to its mechanism of action (MoA). A clear understanding of the MoA is paramount for rational drug development, from lead optimization to clinical trial design. The structure of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone presents a compelling case for investigation, based on the well-documented bioactivities of its constituent parts.

-

The Aminopyridine Scaffold: Aminopyridine derivatives are a class of compounds known for their diverse biological effects.[1] A primary and well-characterized MoA for many aminopyridines is the blockade of voltage-gated potassium channels.[1][2] This activity has been leveraged in the treatment of neurological disorders.[2][3] Beyond ion channels, the aminopyridine ring can interact with a wide array of enzymes and receptors, making it a versatile pharmacophore.[1]

-

The Pyrrolidine Ring: The five-membered pyrrolidine ring is a ubiquitous feature in numerous natural products and FDA-approved drugs.[4][5] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional pharmacophore space, contributing to target specificity and improved physicochemical properties.[4][6] Pyrrolidine-containing compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and antihypertensive effects.[5][7][8]

The conjugation of these two scaffolds in (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone suggests several plausible, and potentially novel, mechanisms of action that warrant a systematic and multi-faceted investigation.

Part I: Hypothesis Generation through In Silico Prediction

In the absence of prior experimental data, a robust computational approach is the most logical and resource-efficient starting point for generating actionable hypotheses.

Target Prediction via Structural Similarity Analysis

The principle of molecular similarity dictates that structurally related molecules often exhibit similar biological activities. We will leverage this by screening large-scale bioactivity databases.

Experimental Protocol: Target Prediction using Public Databases

-

Structure Preparation: Obtain the 2D structure of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone and convert it to a canonical SMILES representation.

-

Database Searching: Utilize platforms such as ChEMBL, PubChem, and DrugBank to search for structurally similar compounds. The search should be based on Tanimoto similarity scores, with a threshold of >0.85 considered significant.

-

Target Annotation: For each structurally similar compound identified, extract its known biological targets and associated bioactivity data (e.g., IC50, Ki, EC50).

-

Hypothesis Formulation: Consolidate the list of potential targets. Based on the search results, plausible target classes for our compound of interest include:

-

Ion Channels: Particularly potassium channels and Transient Receptor Potential (TRP) channels, given that a similar aminopyridine derivative was identified as a TRPV4 antagonist.[9]

-

G-Protein Coupled Receptors (GPCRs): The identification of a related aminopyrrolidine as a Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonist supports this hypothesis.[10]

-

Kinases: A common target class for heterocyclic compounds.

-

Enzymes involved in cancer pathology: Given the demonstrated anti-proliferative activity of some pyrrolidine derivatives.[11]

-

Molecular Docking Simulations

Molecular docking will allow us to visualize potential binding modes and estimate the binding affinity of our compound to the hypothesized protein targets.

Experimental Protocol: Molecular Docking

-

Target Protein Preparation: Obtain the 3D crystal structures of high-priority targets from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

Ligand Preparation: Generate a 3D conformation of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone and perform energy minimization.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to predict the binding pose and affinity of the ligand within the active site of the target protein. For instance, for potassium channels, the docking should focus on the pore region, while for GPCRs, the orthosteric binding pocket would be the primary site of interest. The molecular mechanism for some inhibitors suggests binding at the NADPH interaction site, preventing complex formation with the protein.[12]

-

Analysis of Results: Analyze the docking scores and binding poses. Pay close attention to key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. A favorable docking score, coupled with plausible interactions with key residues in the active site, strengthens the hypothesis for that particular target.

Part II: Hypothesis Validation through In Vitro Assays

The hypotheses generated from our in silico work must be rigorously tested through a well-designed series of in vitro experiments. The following workflow provides a logical progression from broad screening to more specific mechanistic studies.

Caption: A streamlined workflow for MoA prediction, from computational analysis to in vitro validation.

Initial Broad Spectrum Screening

A broad phenotypic screen can provide unbiased insights into the potential therapeutic area of the compound.

Experimental Protocol: Cancer Cell Line Proliferation Assay

-

Cell Lines: Utilize a panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

-

Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone for 72 hours.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT assay.[13]

-

Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. A potent and selective activity against certain cell lines would guide further investigation into specific cancer-related pathways.

Target-Specific Biochemical and Cellular Assays

Based on the in silico predictions and initial screening, we will proceed with more focused assays.

Table 1: Prioritized In Vitro Assays

| Hypothesized Target Class | Primary Assay | Secondary Assay | Endpoint |

| Voltage-Gated K+ Channels | Automated Patch Clamp | Manual Patch Clamp | Ion current modulation (blockade/activation) |

| TRPV4 Ion Channel | FLIPR Calcium Assay | Two-Electrode Voltage Clamp | Intracellular Ca2+ flux, channel gating |

| MCH-R1 (GPCR) | Radioligand Binding Assay | cAMP Accumulation Assay | Competitive binding (Ki), downstream signaling |

| Kinases | KinaseGlo® Luminescence Assay | Western Blot for Substrate Phosphorylation | ATP competition (IC50), inhibition of phosphorylation |

Experimental Protocol: Automated Patch Clamp for Potassium Channels

-

Cell Line: Use a stable cell line overexpressing the human potassium channel of interest (e.g., Kv1.3, hERG).

-

Assay Preparation: Plate the cells on the specialized microfluidic chips of the automated patch-clamp system.

-

Compound Application: Apply a range of concentrations of the test compound.

-

Electrophysiological Recording: Apply a voltage protocol to elicit channel opening and record the resulting ion currents in the presence and absence of the compound.

-

Data Analysis: Determine the IC50 of the compound for channel blockade. The dose-dependent blockade of a specific potassium channel would be strong evidence for this MoA.[1][2]

Downstream Signaling Pathway Analysis

If the compound shows activity against a specific receptor or enzyme, it is crucial to investigate its impact on downstream signaling pathways.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. iris.unipa.it [iris.unipa.it]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ptfarm.pl [ptfarm.pl]

A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyridines: From Classical Reactions to Modern Catalytic Marvels

Abstract

The substituted aminopyridine motif is a cornerstone of modern medicinal chemistry and materials science, embedded in a multitude of FDA-approved pharmaceuticals and functional materials.[1] Its synthesis, however, presents unique challenges due to the electron-deficient nature of the pyridine ring, which influences reactivity and regioselectivity. This technical guide provides an in-depth exploration of the principal synthetic strategies for accessing this privileged scaffold. We will journey from foundational methods like the Chichibabin reaction and classical SNAr to the transformative power of transition-metal-catalyzed cross-coupling, including the Buchwald-Hartwig and Ullmann reactions. By elucidating the mechanistic underpinnings of each method, we aim to provide researchers, scientists, and drug development professionals with the causal understanding required to make informed decisions in their synthetic endeavors, troubleshoot challenging transformations, and innovate upon existing methodologies.

The Enduring Importance of the Aminopyridine Core

The pyridine ring, particularly when functionalized with an amino group, is a powerful pharmacophore. Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and coordinate to metal centers in enzymes makes it a highly sought-after component in drug design.[1] From modulating ion channels to inhibiting enzymes, the applications are vast and continue to expand.[1] Consequently, the development of efficient, selective, and scalable methods for the synthesis of substituted aminopyridines is a paramount objective in synthetic chemistry.

Foundational Strategies: The Classical Toolbox

Before the advent of modern catalysis, chemists relied on a set of powerful, albeit often harsh, reactions to construct C-N bonds on the pyridine ring. Understanding these methods provides a crucial foundation and, in some cases, they remain the most cost-effective approach.

The Chichibabin Reaction: Direct Amination via Hydride Displacement

First reported by Aleksei Chichibabin in 1914, this reaction remains a testament to fundamental reactivity, enabling the direct amination of pyridines using sodium amide (NaNH₂).[2]

Causality & Mechanism: The Chichibabin reaction is a classic example of Nucleophilic Aromatic Substitution of Hydrogen (SNH). The pyridine ring is electron-deficient, particularly at the C2 (α) and C4 (γ) positions. The potent nucleophile, the amide anion (NH₂⁻), directly attacks the C2 position. This choice is kinetically and thermodynamically favored. The resulting anionic σ-adduct, often called a Meisenheimer-like complex, is stabilized by the sodium cation.[2] The key to this reaction is the subsequent rearomatization, which occurs through the elimination of a hydride ion (H⁻), a notoriously poor leaving group.[3] This unfavorable step is driven forward by the formation of dihydrogen gas as the hydride reacts with an available proton source (like ammonia or the product itself), irreversibly pulling the equilibrium toward the aminated product.[2][4]

Caption: The Chichibabin reaction mechanism.

Experimental Protocol: Synthesis of 2-Aminopyridine [2][4]

-

Setup: To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 100 mL of dry xylene.

-

Reagent Addition: Carefully add 4.7 g (0.12 mol) of sodium amide. Caution: Sodium amide is highly reactive and moisture-sensitive.

-

Heating: Heat the suspension to reflux (approx. 140 °C) with vigorous stirring.

-

Pyridine Addition: Slowly add a solution of 7.9 g (0.1 mol) of pyridine in 20 mL of dry xylene over 1 hour. The reaction mixture will turn dark red or brown, and hydrogen gas will evolve.

-

Reaction: Maintain reflux for 4-6 hours until hydrogen evolution ceases.

-

Quenching: Cool the mixture to below 100 °C and cautiously add 100 mL of water to quench the unreacted sodium amide and hydrolyze the sodium salt of the product.

-

Workup: Separate the layers. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminopyridine.

Field Insights: The Chichibabin reaction is powerful for simple, unfunctionalized pyridines. However, its high temperatures and strongly basic conditions limit its utility for substrates with sensitive functional groups. Regioselectivity is generally high for the 2-position, but mixtures can occur with substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr) of Halopyridines

This strategy relies on the replacement of a halide leaving group with an amine nucleophile. It is a more versatile approach than the Chichibabin reaction, as it avoids the elimination of a hydride ion.

Causality & Mechanism: The SNAr mechanism is a two-step addition-elimination process.[5][6] The rate-determining step is typically the initial nucleophilic attack of the amine on the carbon bearing the halogen. This forms a negatively charged Meisenheimer intermediate, where the charge is delocalized onto the electronegative ring nitrogen.[6] The reaction is greatly facilitated by the pyridine nitrogen's ability to stabilize this intermediate, especially when the substitution occurs at the 2- or 4-positions.[5] In the second, faster step, the leaving group (halide) is expelled, and aromaticity is restored. The reactivity of the halopyridine follows the order F > Cl > Br > I, which is counterintuitive based on bond strength but is explained by the high electronegativity of fluorine polarizing the C-F bond and accelerating the initial nucleophilic attack.

Caption: The SNAr mechanism for aminating halopyridines.

Field Insights: While powerful, uncatalyzed SNAr reactions often require highly activated substrates (e.g., with an additional electron-withdrawing group like nitro) or harsh conditions (high temperatures, strong bases).[7] This significantly limits their application in complex molecule synthesis.

The Revolution: Transition-Metal-Catalyzed Cross-Coupling

The development of transition-metal-catalyzed C-N cross-coupling reactions has fundamentally transformed the synthesis of aminopyridines. These methods operate under milder conditions, exhibit broad functional group tolerance, and allow for the coupling of even unactivated (electron-rich) halopyridines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming aryl-amine bonds, including on the pyridine scaffold.[8]

Causality & Mechanism: This reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key to its success lies in the use of bulky, electron-rich phosphine ligands which promote the crucial, often difficult, steps of the cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyridine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive chloro- and bromopyridines.

-

Ligand Exchange/Base-Assisted Deprotonation: The amine displaces a ligand on the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

-

Reductive Elimination: This is the product-forming step. The C-N bond is formed, releasing the aminopyridine product and regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are critical here as they accelerate this step and prevent side reactions like β-hydride elimination.

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloropyridine

-

Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2.5 mol%), and sodium tert-butoxide (1.4 equiv.).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Add 2-chloropyridine (1.0 equiv.), the desired amine (1.2 equiv.), and anhydrous toluene via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Summary: Ligand Evolution in Buchwald-Hartwig Amination

| Ligand Generation | Example Ligand(s) | Key Features & Applications |

| First Gen | P(o-tolyl)₃, BINAP | Effective for aryl bromides/iodides; limited scope for chlorides. |

| Second Gen | Buchwald Ligands (XPhos, SPhos) | Bulky, electron-rich dialkylbiaryl phosphines. Greatly expanded scope to include unactivated aryl chlorides. |

| Third Gen | Josiphos-type | Ferrocene-based ligands, effective at low catalyst loadings. |

| Fourth Gen | BrettPhos, RuPhos | Extremely active, enabling reactions at room temperature for some substrates. |

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is an older, copper-mediated alternative to the Buchwald-Hartwig reaction.[9] While classical conditions were harsh (stoichiometric copper powder at >200 °C), modern protocols use catalytic copper sources with ligands, significantly improving the reaction's scope and mildness.[9][10]

Causality & Mechanism: The mechanism of the Ullmann reaction is more debated than its palladium counterpart but is generally believed to involve Cu(I)/Cu(III) or Cu(I)-centered oxidative addition pathways. A plausible cycle involves:

-

Coordination of a ligand (often a diamine or phenanthroline) and the amine to a Cu(I) salt.

-

Oxidative addition of the halopyridine to the copper center to form a Cu(III) intermediate.

-

Reductive elimination from the Cu(III) species to form the C-N bond and regenerate a Cu(I) complex.

The choice of ligand is crucial for stabilizing the copper intermediates and facilitating the catalytic turnover.

Caption: A plausible catalytic cycle for the Ullmann condensation.

Field Insights: The Ullmann condensation is often more cost-effective than palladium-catalyzed methods. It can be particularly effective for coupling with N-H containing heterocycles. However, it frequently requires higher reaction temperatures and may have a narrower substrate scope compared to the most advanced Buchwald-Hartwig systems.[9]

Advanced & Atom-Economical Strategies

The field continues to evolve towards more efficient and environmentally benign syntheses.

Multicomponent Reactions (MCRs)

MCRs offer a powerful strategy for building molecular complexity in a single step from three or more starting materials. A notable example is the synthesis of functionalized 2-amino-3-cyanopyridines.[11] This approach involves the condensation of an enaminone, malononitrile, and a substituted amine, often under solvent-free conditions, to rapidly generate highly substituted aminopyridine products.[11]

Caption: Workflow for a multicomponent synthesis of aminopyridines.

C-H Activation

The direct functionalization of C-H bonds represents the ultimate in atom economy, avoiding the need for pre-functionalized starting materials like halides. Transition metals, particularly rhodium and ruthenium, can catalyze the directed C-H amination of pyridines.[12][13] For instance, imines formed in situ from 2-aminopyridines can undergo Rh(III)-catalyzed imidoyl C-H activation and subsequent coupling to form complex heterocyclic systems.[13] While still a developing area, C-H activation promises a more sustainable future for aminopyridine synthesis.[12]

Method Selection: A Comparative Overview

Choosing the optimal synthetic route depends on a multitude of factors including substrate complexity, desired scale, cost, and available equipment.

| Method | Substrate Scope | Conditions | Functional Group Tolerance | Key Advantage | Key Limitation |

| Chichibabin | Simple, electron-deficient pyridines | Harsh (high T, strong base) | Poor | Cost-effective, direct amination | Limited scope, harsh conditions |

| SNAr | Activated halopyridines (F, Cl) | Often harsh, can be mild for activated systems | Moderate | Simple, no catalyst needed | Requires activated substrates |

| Buchwald-Hartwig | Broad (Cl, Br, I, OTf), electron-rich & poor | Mild to moderate | Excellent | Broadest scope and tolerance | Catalyst/ligand cost, air-sensitive |

| Ullmann | Broad (I, Br), electron-rich & poor | Moderate to high T | Good | Lower catalyst cost | Often requires higher T than Pd |

| C-H Activation | Specific directing groups required | Varies (moderate) | Good to Excellent | Atom economical, no pre-functionalization | Developing field, limited scope |

Conclusion and Future Perspectives

The synthesis of substituted aminopyridines has evolved dramatically, moving from the brute-force conditions of classical reactions to the nuanced and highly selective world of transition-metal catalysis. The Buchwald-Hartwig amination currently stands as the most versatile and reliable tool for this purpose in a drug discovery setting. However, the principles of SNAr and the cost-effectiveness of the Ullmann condensation ensure their continued relevance.

Looking forward, the field will continue to push the boundaries of efficiency and sustainability. Key areas of future research will include:

-

Expanding C-H Amination: Developing more general and non-directed methods for C-H amination will be a major breakthrough.

-

Photoredox and Electrochemical Methods: Harnessing light or electrical energy to drive C-N bond formation under exceptionally mild conditions.[12]

-

Base Metal Catalysis: Further developing catalysts based on abundant and inexpensive metals like iron, copper, and nickel to replace precious palladium and rhodium.[14][15]

-

meta-Selective Functionalization: Devising strategies for the challenging direct amination at the C3 position of the pyridine ring remains a significant goal.[16]

By building upon the foundational knowledge presented here, the scientific community is well-equipped to tackle these challenges and continue to innovate in the synthesis of these vital chemical building blocks.

References

- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.

- (PDF) Amination of Aminopyridines via η6-Coordination Catalysis. (2024).

- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central.

- N-Amino Pyridinium Salts in Organic Synthesis. (n.d.). PMC - PubMed Central - NIH.

- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.

- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.). Who we serve.

- Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. (n.d.).

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025). Unknown Source.

- Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. (n.d.).

- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (n.d.). PMC.

- Chichibabin reaction. (n.d.). Wikipedia.

- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. (n.d.).

- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. (n.d.). PubMed.

- Nucleophilic arom

- Preparation of Pyridines, Part 7: By Amination and Hydroxyl

- Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen

- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.

- Ullmann condens

- Chichibabin reaction. (n.d.). Unknown Source.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. myttex.net [myttex.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone in Pain Research as a TRPV4 Antagonist

Introduction: Targeting TRPV4 for Novel Analgesia

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a critical transducer of noxious stimuli in the peripheral nervous system. Expressed in sensory neurons, TRPV4 is activated by a range of stimuli including heat, osmotic changes, and mechanical stress, contributing significantly to the development and maintenance of both inflammatory and neuropathic pain states.[1] Its role as a molecular integrator of pain signals makes it a compelling target for the development of new analgesic therapies.[1] This document provides a detailed guide for researchers on the application of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone, a potent and selective TRPV4 antagonist, in preclinical pain research.

While direct public-domain data on (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is limited, this guide is built upon established methodologies for characterizing TRPV4 antagonists and data from closely related aminopyridine-based compounds. Researchers should adapt these protocols as necessary based on their in-house findings regarding solubility, potency, and other physicochemical properties of their specific test article.

Mechanism of Action: How (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone Modulates Nociceptive Signaling

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is hypothesized to act as a direct antagonist of the TRPV4 ion channel. Upon activation by stimuli such as hypotonic solutions or specific agonists like GSK1016790A, TRPV4 channels on nociceptive neurons open, leading to an influx of Ca²⁺.[2] This calcium influx triggers a signaling cascade, including the activation of protein kinase C (PKC), which sensitizes the neuron, lowering its activation threshold and contributing to hyperalgesia (heightened pain sensitivity).[2] By binding to the TRPV4 channel, (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is expected to prevent this conformational change, thereby blocking the cation influx and subsequent neuronal sensitization.

Caption: TRPV4 signaling pathway in a nociceptive neuron and the proposed point of intervention for (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone.

In Vitro Characterization: Confirming Target Engagement and Potency

Prior to advancing to in vivo models, it is crucial to determine the potency and selectivity of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone at the molecular and cellular level. The following protocols describe standard assays for this purpose.

Calcium Imaging Assay in hTRPV4-HEK293 Cells

This assay provides a high-throughput method to quantify the ability of the antagonist to block agonist-induced calcium influx in a stable cell line expressing human TRPV4.

Objective: To determine the IC₅₀ value of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone against a known TRPV4 agonist.

Materials:

-

hTRPV4-HEK293 stable cell line[3]

-

DMEM/F12 medium with 10% FBS and appropriate selection antibiotic (e.g., G418)[3]

-

Poly-D-lysine coated 384-well black, clear-bottom plates[3]

-

FLIPR Calcium 5 Assay Kit or similar calcium-sensitive dye (e.g., Fura-2 AM)[3][4]

-

TRPV4 Agonist: GSK1016790A

-

Test Compound: (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

-

HBSS buffer with 20 mM HEPES

Protocol:

-

Cell Plating: Seed hTRPV4-HEK293 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.[3]

-

Compound Preparation: Prepare a serial dilution of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone in HBSS/HEPES buffer. A typical starting concentration range would be 10 mM to 0.1 nM.

-

Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.[5]

-

Antagonist Incubation: After dye loading, wash the cells with HBSS/HEPES buffer and then add the prepared dilutions of the test compound. Incubate for 15-30 minutes at room temperature.

-

Agonist Addition and Measurement: Use a fluorescence imaging plate reader (e.g., FLIPRTETRA) to measure the baseline fluorescence. Then, add a pre-determined EC₈₀ concentration of the TRPV4 agonist GSK1016790A to all wells and immediately begin recording the change in fluorescence intensity over time (typically 90-180 seconds).

-

Data Analysis: Calculate the percentage inhibition for each concentration of the antagonist relative to control wells (agonist alone). Plot the concentration-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and allows for a more detailed characterization of the antagonist's mechanism of inhibition.[6]

Objective: To confirm that (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone directly inhibits TRPV4 channel currents.

Materials:

-

hTRPV4-HEK293 cells

-

Patch clamp rig with amplifier, digitizer, and microscope

-

Borosilicate glass capillaries for pipette pulling

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2

Protocol:

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Seal Formation: Approach a single cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[7]

-

Recording: Clamp the cell at a holding potential of -60 mV. Apply voltage ramps (e.g., -100 mV to +100 mV over 400 ms) to elicit TRPV4 currents.[8]

-

Agonist Application: Perfuse the cell with the external solution containing a TRPV4 agonist (e.g., 10 nM GSK1016790A) to activate the channel and record the resulting current.

-

Antagonist Application: Co-perfuse the cell with the agonist and varying concentrations of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone to measure the degree of current inhibition.

-

Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence and absence of the antagonist. Calculate the percentage of inhibition and determine the IC₅₀.

In Vivo Efficacy Models: Assessing Analgesic Potential in Preclinical Pain States

The following rodent models are widely accepted for evaluating the efficacy of novel analgesics in clinically relevant pain conditions.

Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia

This model mimics persistent inflammatory pain, such as that seen in arthritis.[9]

Objective: To evaluate the ability of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone to reverse established mechanical and thermal hyperalgesia in a model of chronic inflammation.

Animals: Male Sprague-Dawley rats (200-250 g)[10]

Protocol:

-

Baseline Testing: Acclimatize rats to the testing environment. Measure baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and withdrawal latencies to thermal stimuli (using a plantar test apparatus).

-

Induction of Inflammation: Under brief isoflurane anesthesia, inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[9]

-

Post-CFA Testing: Re-measure mechanical and thermal withdrawal thresholds 24-48 hours after CFA injection to confirm the development of hyperalgesia (a significant decrease in threshold/latency).

-

Drug Administration: Administer (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control group.

-

Efficacy Assessment: Measure paw withdrawal thresholds and latencies at multiple time points after drug administration (e.g., 30, 60, 120, 240 minutes) to determine the peak effect and duration of action.

-

Data Analysis: Compare the post-drug withdrawal thresholds/latencies to the pre-drug (hyperalgesic) values. Calculate the percentage reversal of hyperalgesia for each dose group.

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is used to simulate neuropathic pain caused by nerve damage.[11][12]

Objective: To assess the efficacy of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone in alleviating mechanical allodynia (pain from a non-painful stimulus) in a neuropathic pain state.

Animals: Male Sprague-Dawley rats (200-250 g)[13]

Protocol:

-

Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments).

-

CCI Surgery: Anesthetize the rat. Surgically expose the sciatic nerve and place four loose ligatures around it.[11][14] Close the incision.

-

Development of Allodynia: Allow 7-14 days for the neuropathic pain phenotype to develop.[13] Confirm the presence of mechanical allodynia by re-measuring paw withdrawal thresholds.

-

Drug Administration: Administer (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone at various doses, including a vehicle control.

-

Efficacy Assessment: Measure mechanical paw withdrawal thresholds at multiple time points post-dosing.

-

Data Analysis: Compare post-drug withdrawal thresholds to pre-drug (allodynic) values and calculate the percentage reversal of allodynia.

Data Presentation and Interpretation

Quantitative data from these studies should be summarized in clear, concise tables to allow for easy comparison across different doses and time points.

| In Vitro Assay | Parameter | (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone |

| Calcium Imaging | IC₅₀ (nM) | Insert Value |

| Patch Clamp | IC₅₀ (nM) | Insert Value |

| In Vivo Model | Dose (mg/kg) | Peak Reversal of Hyperalgesia/Allodynia (%) | Time to Peak Effect (min) |

| CFA (Mechanical) | Dose 1 | Insert Value | Insert Value |

| Dose 2 | Insert Value | Insert Value | |

| CCI (Mechanical) | Dose 1 | Insert Value | Insert Value |

| Dose 2 | Insert Value | Insert Value |

Interpretation: A potent antagonist will exhibit low nanomolar IC₅₀ values in the in vitro assays. In vivo, a successful compound will produce a dose-dependent reversal of hyperalgesia and/or allodynia. The time course of the effect provides insight into the compound's pharmacokinetic/pharmacodynamic profile.

Conclusion

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone as a TRPV4 antagonist for the treatment of pain. By systematically characterizing its in vitro potency and in vivo efficacy, researchers can build a comprehensive data package to support its further development as a novel analgesic. The multimodal sensitivity of TRPV4 suggests that its antagonists could offer broad utility across various pain etiologies, representing a promising avenue for addressing unmet needs in pain management.

References

-

(No author given). (n.d.). TRPV4 Channel Participates in the Nociception and Spinal Neuroinflammation Involved in a Model of Complex Regional Pain Syndrome Type I (CPIP) in Mice. ResearchGate. Retrieved from [Link]

-

Mills, C., et al. (2021). Behavioral outcomes of complete Freund's adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis. Journal of Neuroinflammation, 18(1), 196. Available from: [Link]

-

(No author given). (n.d.). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. ResearchGate. Retrieved from [Link]

-

(No author given). (n.d.). Patch-clamp protocol. protocols.io. Retrieved from [Link]

-

Joyce, E. N., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. Journal of Visualized Experiments, (61), 3797. Available from: [Link]

-

Emrich, J. A., et al. (2022). A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy. STAR Protocols, 3(1), 101150. Available from: [Link]

-

(No author given). (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Retrieved from [Link]

-

(No author given). (n.d.). TRP Channels and Pain. NCBI. Retrieved from [Link]

-

Kaufmann, A. K. (2017). Whole Cell Patch Clamp Protocol V.2. protocols.io. Retrieved from [Link]

-

(No author given). (n.d.). Calcium imaging protocol. brainvta. Retrieved from [Link]

-

Eidam, H. S., et al. (2018). Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745. ACS Medicinal Chemistry Letters, 9(7), 675–680. Available from: [Link]

-

Latorre, R., et al. (2010). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels (pp. 55–76). CRC Press. Available from: [Link]

-

Ohshiro, H., et al. (2018). Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 26(15), 4417–4428. Available from: [Link]

-

Rodrigues, B. C., et al. (2022). TRPV4 Role in Neuropathic Pain Mechanisms in Rodents. International Journal of Molecular Sciences, 23(19), 11289. Available from: [Link]

-

(No author given). (n.d.). Chronic Constriction Injury (CCI) Model. Charles River. Retrieved from [Link]

-

Ab Aziz, N., et al. (2021). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PLOS ONE, 16(12), e0260731. Available from: [Link]

-

Lu, Y., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry, 15(1), 168–183. Available from: [Link]

-

(No author given). (n.d.). 4.1. Chronic constriction injury (CCI). Bio-protocol. Retrieved from [Link]

-

(No author given). (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Retrieved from [Link]

-

Nilius, B., & Appendino, G. (2013). Sensory TRP Channels: The Key Transducers of Nociception and Pain. In TRP Channels in Drug Discovery (pp. 203–222). Springer. Available from: [Link]

-

Chuang, Y.-C., et al. (2021). Investigation of Neuropathology after Nerve Release in Chronic Constriction Injury of Rat Sciatic Nerve. International Journal of Molecular Sciences, 22(16), 8885. Available from: [Link]

-

(No author given). (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Molecular Devices. Retrieved from [Link]

-

(No author given). (n.d.). TRPV4 channel: How to record this this with patch clamp. ResearchGate. Retrieved from [Link]

-

Liu, C., et al. (2022). Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats. Journal of Inflammation Research, 15, 5219–5231. Available from: [Link]

-

Alessandri-Haber, N., et al. (2003). Hypotonicity induces TRPV4-mediated nociception in rat. Neuron, 39(3), 497–511. Available from: [Link]

-

(No author given). (n.d.). Calcium Imaging Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

Perregaard, J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5194–5213. Available from: [Link]

-

Alavala, S., et al. (2021). Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions. Frontiers in Pharmacology, 12, 689812. Available from: [Link]

-

(No author given). (n.d.). Does anyone know good protocol of calcium imaging using HEK293T?. ResearchGate. Retrieved from [Link]

-

Zhang, Z.-J., et al. (2020). The related mechanism of complete Freund's adjuvant-induced chronic inflammation pain based on metabolomics analysis. Journal of Cellular and Molecular Medicine, 24(16), 9036–9047. Available from: [Link]

Sources

- 1. Hypotonicity induces TRPV4-mediated nociception in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. brainvta.tech [brainvta.tech]

- 5. researchgate.net [researchgate.net]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Whole Cell Patch Clamp Protocol [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]

- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. bio-protocol.org [bio-protocol.org]

Application Note: Derivatization of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone for Structure-Activity Relationship Studies

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, including enzymes and receptors, making it a cornerstone in the development of therapeutics for various diseases.[1] The compound (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone presents a versatile platform for generating diverse chemical libraries for structure-activity relationship (SAR) studies. SAR analyses are fundamental to drug discovery, providing critical insights into how specific structural modifications of a compound influence its biological activity.[2]

This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone. The focus is on modifications at key positions to systematically probe the chemical space and elucidate the structural requirements for optimal biological activity. We will explore derivatization at the 6-amino group and the pyridine ring, providing experimentally validated protocols and the underlying chemical principles.

Strategic Derivatization for SAR Exploration

The core structure of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone offers several points for chemical modification. A systematic SAR study would involve derivatization at the following key positions:

-

The 6-Amino Group: This primary aromatic amine is a key site for modifications such as acylation and alkylation. These changes can significantly alter the compound's hydrogen bonding capacity, polarity, and steric profile, which are crucial for receptor binding.[2]

-

The Pyridine Ring: The pyridine ring can be functionalized, for instance, by introducing substituents at the 2- and 5-positions. This can be achieved through halogenation followed by cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. These modifications can modulate the electronic properties of the pyridine ring and introduce new interaction points with the biological target.

The following diagram illustrates the overall workflow for the derivatization and subsequent SAR analysis.

Caption: General workflow for SAR studies.

Part 1: Derivatization of the 6-Amino Group

N-Acylation

Rationale: Acylation of the 6-amino group introduces an amide functionality, which can act as a hydrogen bond donor and acceptor. The nature of the acyl group (e.g., aliphatic, aromatic, heterocyclic) can be varied to explore the impact of steric bulk, electronics, and hydrophobicity on biological activity.

Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone using an acyl chloride in the presence of a base.

Materials:

-

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Dissolve (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.

Self-Validation: The success of the acylation can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the NH₂ protons and appearance of a new amide NH proton), ¹³C NMR, and mass spectrometry.

N-Alkylation

Rationale: N-alkylation introduces secondary or tertiary amines, which can alter the basicity and hydrogen bonding capabilities of the molecule.[3] This modification can also introduce lipophilic groups that may enhance membrane permeability. A variety of alkylating agents, including alkyl halides and alcohols, can be employed.[3][4]

Protocol: Reductive Amination for N-Alkylation

This protocol utilizes a reductive amination approach, which is a mild and efficient method for N-alkylation.

Materials:

-

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

-

Aldehyde or ketone (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

To a stirred solution of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the N-alkylated product.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for reductive amination reactions and is less sensitive to moisture compared to other borohydrides.

Part 2: Derivatization of the Pyridine Ring

Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide range of substituents onto the pyridine ring.[5][6] To perform this reaction, the pyridine ring must first be halogenated, typically with bromine or iodine, to provide a handle for the palladium-catalyzed coupling.

Protocol: Two-Step Procedure for Pyridine Ring Derivatization

Step 1: Bromination of the Pyridine Ring

Materials:

-

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone (1.0 eq) in ACN.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-6 hours, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the brominated intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki reaction.

Materials:

-

Brominated (6-aminopyridin-3-yl)(pyrrolidin-1-yl)methanone (1.0 eq)

-

Aryl or heteroaryl boronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05-0.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk flask, add the brominated starting material (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to afford the desired coupled product.

Trustworthiness of the Protocol: This protocol is based on well-established Suzuki-Miyaura coupling conditions that have been widely used in organic synthesis.[7][8] The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Data Presentation and SAR Analysis

The synthesized derivatives should be characterized by standard analytical techniques (NMR, MS, HPLC) to confirm their structure and purity. The biological activity of each compound should then be evaluated in a relevant assay. The results can be summarized in a table to facilitate the analysis of structure-activity relationships.

Table 1: Hypothetical SAR Data for N-Acylated Derivatives

| Derivative ID | R Group (at 6-amino) | IC₅₀ (nM) |

| Core | H | 500 |

| 1a | Acetyl | 250 |

| 1b | Benzoyl | 150 |

| 1c | 4-Fluorobenzoyl | 80 |

| 1d | Thiophene-2-carbonyl | 120 |

Analysis: From this hypothetical data, one might conclude that acylation of the 6-amino group is generally beneficial for activity. Furthermore, aromatic acyl groups appear to be more favorable than aliphatic ones, with electron-withdrawing substituents on the aromatic ring (e.g., fluorine) potentially enhancing potency.

Conclusion

This application note provides a framework for the systematic derivatization of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone to explore its structure-activity relationships. The detailed protocols for N-acylation, N-alkylation, and Suzuki-Miyaura cross-coupling offer reliable methods for generating a diverse library of analogs. A thorough analysis of the biological data obtained from these derivatives will be instrumental in identifying key structural features required for potent biological activity and will guide the design of future lead compounds.

References

-

Zhu, L., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Asensio, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Green Chemistry. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. Journal of Chromatography B. Available at: [Link]

-

Powers, T. M., et al. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central. Available at: [Link]

-

ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

-

Ahmad, I., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]

-

do Carmo, D. R., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PubMed Central. Available at: [Link]

-

De Meijere, A., et al. (2018). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Springer. Available at: [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available at: [Link]

-

ResearchGate. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Available at: [Link]

-

ResearchGate. (PDF) 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. Available at: [Link]

-

Ramirez-Lazam, L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

-

Katritzky, A. R., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

ResearchGate. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

-

Ivanov, A. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

-

Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]

- Google Patents. N-alkylation of aromatic amines.

-

Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). Available at: [Link]

-

Drug Design Org. Structure Activity Relationships. Available at: [Link]

-

ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Available at: [Link]

-

Kollar, L., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]

-

Paul, N. D., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

ResearchGate. (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids. Available at: [Link]

-

PubMed Central. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. Available at: [Link]

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Yoneda Labs [yonedalabs.com]

Troubleshooting & Optimization

Technical Support Center: Storage and Handling of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper storage and handling of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone to prevent its degradation. By understanding the potential instability of this compound and implementing the recommended procedures, users can ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone?

A1: Based on the chemical structure, which features an aminopyridine ring and a pyrrolidine-amide functional group, the primary factors contributing to degradation are exposure to light, atmospheric oxygen, humidity, and extreme pH conditions (both acidic and basic). These factors can lead to oxidation of the amino group and hydrolysis of the amide bond.

Q2: What is the recommended general storage condition for this compound?

A2: As a general guideline, (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2][3][4] For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize oxidative and hydrolytic degradation.[5][6]

Q3: I've noticed a change in the color of my compound from a white powder to a yellowish or brownish hue. What could be the cause?

A3: A color change often indicates chemical degradation. This is likely due to oxidation of the aminopyridine moiety, a common degradation pathway for compounds containing amino groups, especially when exposed to air and light.[2] It is crucial to perform analytical tests, such as HPLC, to assess the purity of the compound before further use.

Q4: Can I store solutions of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone?

A4: Storing the compound in solution is generally not recommended for extended periods due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20 °C or -80 °C), protected from light, and used as quickly as possible. The choice of solvent is also critical; aprotic, anhydrous solvents are preferable. A stability study of the compound in the specific solvent should be conducted.

Q5: How can I check if my stored compound has degraded?

A5: The most reliable method to assess the purity and detect degradation products is through a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[7][8][9] This technique can separate the parent compound from its degradation products, allowing for quantification of its purity. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the structure of the degradation products.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone.

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Change in physical appearance (e.g., color change, clumping) | - Oxidation due to exposure to air and/or light.- Hydrolysis due to moisture absorption. | - Discard the reagent if significant changes are observed.- If use is necessary, purify the compound before use.- Re-evaluate storage conditions; ensure the container is tightly sealed and protected from light. Consider storage under an inert atmosphere. |

| Inconsistent or poor experimental results | - Degradation of the compound leading to lower effective concentration.- Presence of degradation products that may interfere with the experiment. | - Verify the purity of the compound using a suitable analytical method (e.g., HPLC).- If degradation is confirmed, obtain a new, pure batch of the compound.- Review and optimize storage and handling procedures to prevent future degradation. |

| Precipitation of the compound from solution upon storage | - Poor solubility of the compound in the chosen solvent at the storage temperature.- Degradation of the compound into less soluble products. | - Equilibrate the solution to room temperature and check for re-dissolution.- If precipitation persists, consider using a different solvent or preparing fresh solutions before each experiment.- Analyze the precipitate and supernatant to determine if degradation has occurred. |

Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is crucial for developing an effective storage strategy.

Caption: Potential degradation pathways for (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[11][12]

Objective: To investigate the stability of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone under various stress conditions.

Materials:

-

(6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade water, acetonitrile, and methanol

-

Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate buffer)

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60 °C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60 °C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Place the solid compound in an oven at 80 °C for 48 hours.

-

Photolytic Degradation: Expose the solid compound to a light source (e.g., UV lamp at 254 nm) for 24 hours.

-

-

Sample Preparation for HPLC Analysis:

-

For the solutions from acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Analyze the stressed samples using a developed HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

-

Caption: Workflow for a forced degradation study.

Recommended Storage Conditions Summary

| Condition | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | 2-8 °C (Refrigerated) | -20 °C (Frozen) | Reduces the rate of chemical reactions. |

| Atmosphere | Tightly sealed container | Inert gas (Nitrogen or Argon) | Minimizes oxidation.[5][6] |

| Light | Amber vial or protected from light | Amber vial or protected from light | Prevents photolytic degradation.[2][13][14] |

| Moisture | Store in a desiccator | Store in a desiccator | Prevents hydrolysis.[2] |

References

-

HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

-

Analytical method for aminopyralid in water (Method GRM 07.10) and soil (GRM 07.09) by liquid chromatography with tandem mass sp - EPA. U.S. Environmental Protection Agency. Available from: [Link]

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. Available from: [Link]

-

Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. Available from: [Link]

-

Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. Available from: [Link]

-

Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available from: [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

-

Material Safety Data Sheet - Pyrrolidine. Cole-Parmer. Available from: [Link]

-

ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available from: [Link]

-

Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate. Available from: [Link]

-

Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. Available from: [Link]

-

Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science. Available from: [Link]

-

PYRROLIDINE FOR SYNTHESIS. Loba Chemie. Available from: [Link]

-

4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE). Suvchem Laboratory Chemicals. Available from: [Link]

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. lobachemie.com [lobachemie.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijmr.net.in [ijmr.net.in]

- 11. biomedres.us [biomedres.us]

- 12. ajrconline.org [ajrconline.org]

- 13. sefh.es [sefh.es]

- 14. lobachemie.com [lobachemie.com]

Validation & Comparative

A Comparative Analysis of Novel and Established MCH-R1 Antagonists for Therapeutic Development

This guide provides a comprehensive comparison between the emerging chemical scaffold, (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone, and well-established Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring new therapeutic avenues targeting the MCH-R1 pathway for conditions such as obesity, anxiety, and depression.[1][2]

While specific pharmacological data for (6-Aminopyridin-3-yl)(pyrrolidin-1-yl)methanone is not extensively available in public literature, this guide will leverage data on structurally related aminopyridinyl-pyrrolidinyl derivatives to provide a meaningful comparative context.[3] We will delve into the known performance of established antagonists, detail the experimental methodologies for their evaluation, and present a forward-looking perspective on this novel compound class.

The Role of MCH-R1 in Health and Disease